(4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone
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Overview
Description
The compound (4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone is a complex organic molecule that features a combination of various functional groups, including a bromothiophene, sulfonyl, piperazine, nitrophenyl, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone typically involves multiple steps:
Formation of the Bromothiophene Sulfonyl Intermediate: This step involves the sulfonylation of 5-bromothiophene using a sulfonyl chloride reagent under basic conditions.
Piperazine Coupling: The bromothiophene sulfonyl intermediate is then reacted with piperazine to form the piperazinyl derivative.
Nitrophenyl Addition: The piperazinyl derivative is further reacted with a nitrophenyl compound under suitable conditions to introduce the nitrophenyl group.
Morpholine Coupling: Finally, the morpholine group is introduced through a coupling reaction with the nitrophenyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the thiophene and piperazine rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiophene and piperazine rings.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving sulfonyl and nitro groups.
Mechanism of Action
The mechanism of action of (4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and nitro groups can participate in various biochemical reactions, potentially inhibiting or modulating the activity of target proteins. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone
- (4-{4-[(5-Methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone
Uniqueness
The uniqueness of (4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with biological targets, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C19H21BrN4O6S2 |
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Molecular Weight |
545.4 g/mol |
IUPAC Name |
[4-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-3-nitrophenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C19H21BrN4O6S2/c20-17-3-4-18(31-17)32(28,29)23-7-5-21(6-8-23)15-2-1-14(13-16(15)24(26)27)19(25)22-9-11-30-12-10-22/h1-4,13H,5-12H2 |
InChI Key |
ABXNRZRXDLZVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(S4)Br |
Origin of Product |
United States |
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